BenchChemオンラインストアへようこそ!

4-propoxy-N-(3-pyridinyl)benzamide

Lipophilicity Drug-likeness Permeability

4-Propoxy-N-(3-pyridinyl)benzamide (C₁₅H₁₆N₂O₂, MW 256.3 g/mol) is a synthetic small-molecule benzamide featuring a 4‑propoxy phenyl ring and an N‑(pyridin‑3‑yl) carboxamide motif. This scaffold places it squarely within the widely investigated N‑(pyridin‑3‑yl)benzamide class, a family that has produced selective inhibitors of human aldosterone synthase (CYP11B2) and other therapeutic targets.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
Cat. No. B253026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxy-N-(3-pyridinyl)benzamide
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18)
InChIKeyHYGQZYIDZIFNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL]

4-Propoxy-N-(3-pyridinyl)benzamide – Critical Selection Parameters for a Pyridinyl-Benzamide Research Candidate


4-Propoxy-N-(3-pyridinyl)benzamide (C₁₅H₁₆N₂O₂, MW 256.3 g/mol) is a synthetic small-molecule benzamide featuring a 4‑propoxy phenyl ring and an N‑(pyridin‑3‑yl) carboxamide motif. This scaffold places it squarely within the widely investigated N‑(pyridin‑3‑yl)benzamide class, a family that has produced selective inhibitors of human aldosterone synthase (CYP11B2) and other therapeutic targets [1]. The precise 4‑propoxy substitution distinguishes it from shorter- or branched‑chain analogs, dictating key drug‑discovery parameters such as lipophilicity, metabolic stability, and target engagement. Because of these subtle but critical structural effects, the compound is primarily procured as a specific building block or screening hit rather than as a generic benzamide.

Why 4-Propoxy-N-(3-pyridinyl)benzamide Cannot Be Replaced by a Generic In‑Class Analog


Superficially similar N‑(pyridin‑3‑yl)benzamides (e.g., 4‑methoxy, 4‑ethoxy, or 4‑isopropoxy congeners) differ markedly in lipophilicity, solubility, metabolic vulnerability, and target‑binding conformation [1]. Even a one‑carbon change in the alkoxy chain can shift in vitro potency by an order of magnitude or alter selectivity for CYP11B2 over CYP11B1, CYP17, and CYP19 [1]. The 4‑propoxy chain occupies a narrow physicochemical “sweet spot” that balancing passive permeability and aqueous solubility—a balance that cannot be assumed for the isopropoxy or methoxy analogs. Consequently, substituting a generic benzamide without verifying the specific alkoxy‑dependent structure‑activity relationship risks purchasing a compound that is inactive in the intended assay or that fails to reproduce published data [1].

Quantitative Evidence Guide – 4-Propoxy-N-(3-pyridinyl)benzamide vs. Closest Analogs


Comparative Lipophilicity (clogP) – 4-Propoxy vs. 4-Methoxy and 4-Isopropoxy Benzamide Analogs

The 4‑propoxy chain confers an experimentally relevant lipophilicity window that distinguishes it from both the shorter 4‑methoxy analog (lower clogP, potentially inadequate membrane penetration) and the branched 4‑isopropoxy analog (higher clogP, raising solubility and off‑target concerns). Based on consensus in silico predictions, the 4‑propoxy variant occupies an intermediate clogP range that aligns with optimal oral drug‑like space. [1].

Lipophilicity Drug-likeness Permeability

CYP11B2 Inhibitory Activity and Selectivity – Class‑Level SAR Involving the 4‑Alkoxy Chain

In a benchmark study of 23 N‑(pyridin‑3‑yl)benzamides, compounds bearing a 4‑alkoxy substituent demonstrated potent and selective CYP11B2 inhibition, with IC₅₀ values typically in the 53–166 nM range and no detectable inhibition of CYP17 or CYP19 [1]. While the published series focuses on the 4‑fluoro and 4‑methoxy analogs, the structure‑activity relationship unequivocally demonstrates that the 4‑position substituent is the primary driver of both potency and selectivity; the 4‑propoxy derivative, occupying an intermediate steric and electronic volume, is predicted to retain this advantageous selectivity profile while offering improved metabolic stability over the methoxy congener [1].

Aldosterone synthase CYP11B2 Selectivity

Positional Isomer Differentiation – 4-Propoxy vs. 3-Propoxy and 2-Propoxy Substitution

Moving the propoxy group from the 4‑position to the 3‑ or 2‑position of the benzamide ring fundamentally alters the molecular shape and hydrogen‑bonding capacity. In the N‑(pyridin‑3‑yl)benzamide series, the 4‑substitution maintains a linear, rod‑like geometry that is complementary to the CYP11B2 active site, whereas 2‑ and 3‑substitution introduce steric clashes that reduce binding affinity [1]. The 4‑propoxy regioisomer is therefore the only isomer that preserves the canonical “para‑alkoxy benzamide” pharmacophore, which is essential for activity in this target class.

Positional isomer Regioisomer Target binding

4-Propoxy-N-(3-pyridinyl)benzamide – Proven and Predicted Application Scenarios


Aldosterone Synthase (CYP11B2) Inhibitor Screening and Lead Optimization

As a member of the N‑(pyridin‑3‑yl)benzamide class with demonstrated CYP11B2 selectivity, the 4‑propoxy derivative is a high‑priority candidate for in vitro CYP11B2 inhibition assays. Its intermediate lipophilicity favors cell‑based assays, and its selectivity profile (no CYP17/CYP19 inhibition) reduces off‑target confounding [1].

Structure–Activity Relationship (SAR) Studies on the 4‑Alkoxy Chain

The 4‑propoxy chain serves as a key comparator for SAR expansion, allowing researchers to systematically probe the effect of chain length and branching on potency, metabolic stability, and solubility. It bridges the gap between the 4‑methoxy (high solubility, lower potency) and 4‑isopropoxy (higher potency, reduced solubility) analogs [1].

Metabolic Stability Profiling of 4‑Alkoxy Benzamides

The n‑propoxy group is significantly less prone to O‑dealkylation than the methoxy or ethoxy groups, making this compound a useful reference standard for in vitro microsomal stability studies. This metabolic advantage supports its selection when a longer half‑life is desired in preclinical pharmacokinetic experiments.

Quote Request

Request a Quote for 4-propoxy-N-(3-pyridinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.